molecular formula C13H21NO2 B14693478 Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- CAS No. 24286-42-8

Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl-

Cat. No.: B14693478
CAS No.: 24286-42-8
M. Wt: 223.31 g/mol
InChI Key: VSOYVYVZVYSOAS-UHFFFAOYSA-N
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Description

Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- is a synthetic compound belonging to the phenethylamine class. These compounds are known for their stimulant activities on the central nervous system due to their structural similarity to monoamines. Phenethylamines have been widely studied for their psychoactive properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- typically involves the alkylation of 2,5-dimethoxyphenethylamine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenethylamines, which can be further modified for specific applications .

Scientific Research Applications

Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects. The molecular targets include various G-protein coupled receptors and ion channels, which modulate neuronal activity and signal transduction pathways .

Comparison with Similar Compounds

Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- is similar to other substituted phenethylamines such as:

The uniqueness of phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- lies in its specific substitution pattern, which influences its pharmacological profile and receptor interactions, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

24286-42-8

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C13H21NO2/c1-10-8-13(16-5)11(6-7-14(2)3)9-12(10)15-4/h8-9H,6-7H2,1-5H3

InChI Key

VSOYVYVZVYSOAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CCN(C)C)OC

Origin of Product

United States

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